molecular formula C25H26N4O2S B2677053 N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261004-73-2

N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2677053
CAS No.: 1261004-73-2
M. Wt: 446.57
InChI Key: BTOWRAPBXRMFMI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:

  • A 3-methyl-4-oxo moiety on the pyrrolo[3,2-d]pyrimidine scaffold.
  • A 7-phenyl substituent enhancing aromatic interactions.

Its molecular formula is C₂₅H₂₅N₃O₂S₂, with a molecular weight of 463.614 g/mol. The compound has 1 H-bond donor and 5 H-bond acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-4-8-17-11-13-19(14-12-17)27-21(30)16-32-25-28-22-20(18-9-6-5-7-10-18)15-26-23(22)24(31)29(25)2/h5-7,9-15,26H,3-4,8,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOWRAPBXRMFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with notable potential in medicinal chemistry, particularly in cancer research. This compound belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives, which are recognized for their diverse biological activities, including anti-cancer properties.

The compound has the following molecular characteristics:

  • Molecular Formula : C25H25N3O2S2
  • Molecular Weight : 463.6 g/mol
  • CAS Number : 1040632-67-4
  • Purity : Typically around 95% .

The biological activity of N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is primarily attributed to its role as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it targets:

  • GARFTase (Glycinamide Ribonucleotide Formyltransferase) - Involved in purine biosynthesis.
  • AICARFTase (Aminoimidazole Carboxamide Ribonucleotide Formyltransferase) - Another critical enzyme in the purine synthesis pathway.

By inhibiting these enzymes, the compound disrupts nucleotide synthesis, which is crucial for the proliferation of cancer cells .

Antiproliferative Effects

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative effects on various cancer cell lines. For instance:

  • Compounds similar to N-(4-butylphenyl)-2-(...) have shown effectiveness against drug-resistant tumor cells by targeting multiple pathways within the purine biosynthetic pathway .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study demonstrated that pyrrolo[3,2-d]pyrimidine derivatives inhibit cell growth in several cancer cell lines, including those resistant to traditional therapies. The dual inhibition mechanism allows these compounds to overcome resistance mechanisms often seen in tumors .
  • Toxicity Profiles :
    • While effective against cancer cells, it is essential to evaluate the toxicity of these compounds on normal cells. Some studies have indicated that certain derivatives can be toxic at higher concentrations but can be mitigated through co-administration with protective agents like folic acid .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of cancer cell growth
Enzyme InhibitionDual inhibition of GARFTase and AICARFTase
ToxicityDose-dependent toxicity observed in eukaryotic cells

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C25H27N3O3S
  • Molecular Weight : 475.58 g/mol
  • CAS Number : 1252820-32-8

The structural features include a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its pharmacological properties, making it a subject of interest in drug development.

Anticancer Potential

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies show that thieno[3,2-d]pyrimidine derivatives can inhibit various kinases involved in cancer progression. The mechanism of action is believed to involve the interaction with specific biological targets such as enzymes or receptors linked to tumor growth and metastasis .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Similar sulfanyl acetamides have been reported to possess activity against a range of pathogens, suggesting that N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may be effective in treating infections caused by resistant strains of bacteria .

Synthesis and Modification

The synthesis of N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Functionalization to yield the final acetamide structure.

These synthetic routes allow for modifications that can enhance the compound's bioactivity and selectivity towards specific biological targets .

Inhibitory Effects on Kinases

One notable study evaluated the inhibitory effects of related compounds on vascular endothelial growth factor receptor (VEGFR) pathways. The results indicated that modifications in the phenyl ring significantly impacted the inhibitory potency against VEGFR, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide to various biological targets. These studies suggest that the compound may act as a potent inhibitor for enzymes involved in inflammatory pathways, further supporting its potential application in anti-inflammatory therapies .

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

Compounds like 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () share a pyrrolopyrimidine backbone but differ in ring fusion (2,3-d vs. 3,2-d).

Thieno[3,2-d]pyrimidine Derivatives

Replacement of the pyrrole ring with thiophene (e.g., N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide) introduces a sulfur atom, increasing molecular polarizability and altering metabolic stability .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 53 in features a pyrazole-fused core (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). The pyrazole ring enhances π-π stacking but reduces basicity compared to pyrrolo derivatives .

Substituent Modifications

Phenyl Group Variations

  • 7-Cyclopentyl vs. 7-Phenyl : Cyclopentyl substitution () reduces aromaticity, favoring hydrophobic pocket interactions in enzymes like kinases .

Sulfanylacetamide Side Chain

  • Naphthalen-1-yl vs. 4-Butylphenyl : In , 2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide replaces the 4-butylphenyl with a naphthyl group, enhancing π-stacking but reducing solubility .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 4-butylphenyl group in the target compound optimizes lipophilicity for membrane penetration, while analogs with fluoro or methyl groups () improve target binding in polar environments .
  • Biological Activity: Pyrrolo[3,2-d]pyrimidines are frequently explored as kinase inhibitors due to their ATP-binding site mimicry. The target compound’s 7-phenyl group may compete with adenine in kinase pockets, similar to pyrrolo[2,3-d] derivatives in . Thieno[3,2-d]pyrimidine analogs () show comparable weight but distinct electronic profiles, suggesting divergent metabolic pathways .

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